molecular formula C17H17N7O2 B2412813 (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 1798417-64-7

(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No. B2412813
M. Wt: 351.37
InChI Key: AWZQTARXRCLFJC-ZZXKWVIFSA-N
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Description

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Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This often includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, the types of bonds present, and the molecular weight.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with various reagents, its behavior under different conditions (e.g., heat, light, etc.), and any products formed during these reactions.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and refractive index. Chemical properties might include its acidity or basicity, redox potential, and reactivity with other compounds.


Scientific Research Applications

Pharma Market Reflections

Compounds like (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one are referenced in the context of pharmaceutical market patents. These compounds, including derivatives of azetidine, pyrrolidine, and piperidine, are noted for their potential as selective 5-HT-1D receptor agonists for treating migraines (Habernickel, 2001).

Synthesis and Receptor Antagonism

The synthesis of piperazine-derived compounds like (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one and their application as adenosine A2a receptor antagonists has been documented. This research indicates their potential in modulating receptor activities (Peng et al., 2005).

Androgen Receptor Downregulation

In the field of cancer therapy, specifically prostate cancer, modifications to the basic piperazine structure, similar to the compound , have shown promise in downregulating androgen receptors. This research is crucial for developing treatments for castrate-resistant prostate cancer (Bradbury et al., 2013).

Antidepressant and Antianxiety Properties

Studies have explored compounds with a similar structure for their antidepressant and antianxiety properties. This research is significant in the context of mental health treatments (Kumar et al., 2017).

Antidiabetic Potential

In diabetes research, triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated for their potential as anti-diabetic drugs, particularly through Dipeptidyl peptidase-4 inhibition mechanism (Bindu et al., 2019).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It may also involve studying its behavior in the body and any potential health effects.


Future Directions

Future directions could involve further studies to better understand the compound’s properties, potential applications (e.g., in medicine, industry, etc.), and ways to improve its synthesis.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult the scientific literature or databases for up-to-date and accurate information. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O2/c25-17(6-3-14-2-1-11-26-14)23-9-7-22(8-10-23)15-4-5-16(21-20-15)24-13-18-12-19-24/h1-6,11-13H,7-10H2/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZQTARXRCLFJC-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C=CC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)/C=C/C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

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